L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BOC-GLU-OCHEX is synthesized through a series of chemical reactions involving the protection of the amino group and the esterification of the carboxyl group. The synthesis typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (BOC) to form BOC-L-glutamic acid.
Esterification: The carboxyl group is esterified with cyclohexanol to form BOC-GLU-OCHEX.
Industrial Production Methods
The industrial production of BOC-GLU-OCHEX follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
BOC-GLU-OCHEX undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid and cyclohexanol.
Deprotection: The BOC group can be removed using trifluoroacetic acid (TFA) to yield the free amino group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the BOC group.
Major Products
Hydrolysis: L-glutamic acid and cyclohexanol.
Deprotection: Free amino group of L-glutamic acid.
Scientific Research Applications
BOC-GLU-OCHEX has diverse applications in scientific research, including:
Peptide Synthesis: Used as a protecting group for glutamic acid in solid-phase peptide synthesis to minimize side reactions.
Molecularly Imprinted Polymeric Membranes: Used in the preparation of polymeric membranes for chiral recognition and enantioselective permeation.
Optical Resolution of Amino Acids: Employed in the development of membranes for the optical resolution of amino acids.
Synthesis of Human Epidermal Growth Factor: Utilized in the synthesis of protected peptide derivatives for the classical solution synthesis of human epidermal growth factor.
Mechanism of Action
The mechanism of action of BOC-GLU-OCHEX in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The BOC group protects the amino group during synthesis, preventing unwanted side reactions. The cyclohexyl ester provides stability to the molecule during acidic and basic treatments.
Comparison with Similar Compounds
Similar Compounds
BOC-Asp(OcHex): Similar to BOC-GLU-OCHEX but used for aspartic acid.
BOC-Glu(OBzl): Another protecting group for glutamic acid, but with a benzyl ester instead of a cyclohexyl ester.
Uniqueness
Properties
Molecular Formula |
C16H26NO6- |
---|---|
Molecular Weight |
328.38 g/mol |
IUPAC Name |
(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/p-1/t12-/m0/s1 |
InChI Key |
DVTMNTVXXIJGMR-LBPRGKRZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC1CCCCC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)[O-])C(=O)OC1CCCCC1 |
Origin of Product |
United States |
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